molecular formula C12H11N3O2S B3054220 Allyl-[4-(4-nitro-phenyl)-thiazol-2-yl]-amine CAS No. 5898-41-9

Allyl-[4-(4-nitro-phenyl)-thiazol-2-yl]-amine

Cat. No.: B3054220
CAS No.: 5898-41-9
M. Wt: 261.3 g/mol
InChI Key: RTEQUIPYSDUEKA-UHFFFAOYSA-N
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Description

Allyl-[4-(4-nitro-phenyl)-thiazol-2-yl]-amine is a thiazole derivative featuring a 4-nitrophenyl substituent at the 4-position of the thiazole ring and an allyl group attached to the amine at the 2-position. The allyl group introduces steric and electronic effects that may modulate solubility and intermolecular interactions.

Properties

IUPAC Name

4-(4-nitrophenyl)-N-prop-2-enyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2S/c1-2-7-13-12-14-11(8-18-12)9-3-5-10(6-4-9)15(16)17/h2-6,8H,1,7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTEQUIPYSDUEKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC(=CS1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10365793
Record name 4-(4-Nitrophenyl)-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5898-41-9
Record name 4-(4-Nitrophenyl)-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Allyl-[4-(4-nitro-phenyl)-thiazol-2-yl]-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using concentrated nitric acid and sulfuric acid.

    Allylation: The final step involves the allylation of the thiazole derivative using allyl halides in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the allyl group, forming epoxides or allylic alcohols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO₄) can be used.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) can be employed.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic conditions.

Major Products:

    Oxidation: Formation of epoxides or allylic alcohols.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Chemistry

Allyl-[4-(4-nitro-phenyl)-thiazol-2-yl]-amine serves as a versatile building block in organic synthesis. It can be utilized in:

  • Synthesis of Complex Molecules: Acts as an intermediate in the preparation of various thiazole derivatives.
  • Reagent in Organic Reactions: Participates in oxidation, reduction, and substitution reactions, leading to diverse chemical products.

Biology

Research indicates potential biological activities:

  • Antimicrobial Properties: Studies have shown that thiazole derivatives exhibit significant antimicrobial effects against various pathogens.
  • Anticancer Activity: Preliminary investigations suggest that this compound may inhibit cancer cell proliferation by targeting specific cellular pathways.

Medicine

The compound is being explored for therapeutic applications:

  • Drug Development: Its structural characteristics make it a candidate for developing new drugs, particularly in treating infections and cancer.
  • Mechanism of Action: The interaction with molecular targets such as enzymes and receptors is under investigation to elucidate its pharmacological effects.

Industry

In industrial applications, this compound is used for:

  • Production of Specialty Chemicals: It is employed in synthesizing various specialty chemicals due to its reactive nature.
  • Material Science: Its derivatives are explored for use in creating advanced materials with specific properties.

Case Study 1: Antimicrobial Activity

A study evaluating the antimicrobial properties of thiazole derivatives found that compounds similar to this compound demonstrated significant inhibition against bacterial strains such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating potential therapeutic use.

Case Study 2: Anticancer Research

Research published on benzothiazole derivatives highlighted the anticancer potential of compounds structurally related to this compound. In vitro studies showed that these compounds could induce apoptosis in cancer cells, suggesting a mechanism that warrants further exploration for drug development.

Mechanism of Action

The mechanism of action of Allyl-[4-(4-nitro-phenyl)-thiazol-2-yl]-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Structural Analogues with Varying Aryl Substituents
Compound Name Aryl Substituent Amine Substituent Melting Point (°C) Yield (%) Molecular Weight (g/mol) Key Properties/Applications
Allyl-[4-(4-nitro-phenyl)-thiazol-2-yl]-amine 4-Nitrophenyl Allyl Not reported Not reported ~287.3 (estimated) Expected enhanced electronic reactivity due to nitro group
4-(4-Methoxyphenyl)thiazol-2-amine 4-Methoxyphenyl -NH₂ 115–213 72–88 190.26–287.17 Electron-donating methoxy group; moderate antimicrobial activity
4-(4-Chlorophenyl)thiazol-2-amine 4-Chlorophenyl -NH₂ 180 72–88 190.26–287.17 Chlorine enhances lipophilicity; antifungal/anti-inflammatory potential
N-Allyl-4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine 3,4-Dichlorophenyl Allyl Not reported Not reported 285.19 Dichloro substituents may improve membrane permeability

Key Observations :

  • Lipophilicity: Chloro and dichloro analogs exhibit higher lipophilicity (logP), favoring membrane penetration, whereas the nitro group may reduce solubility in nonpolar environments .
Analogues with Modified Amine Substituents
Compound Name Amine Substituent Key Differences Biological Activity
This compound Allyl Steric bulk; potential for π-π stacking Not reported (hypothesized anti-inflammatory)
4-(4-Nitrophenyl)-N-tosylthiazol-2-amine Tosyl (-SO₂C₆H₄CH₃) Enhanced stability; sulfonamide linkage Antimicrobial (broad-spectrum)
4-(4-Chlorophenyl)-N,N-di(prop-2-ynyl)thiazol-2-amine Propargyl groups Alkyne moieties for click chemistry Anti-inflammatory (IC₅₀ = 2.8 μM)

Key Observations :

  • Allyl vs. Propargyl : Propargyl groups enable click-chemistry modifications for targeted drug delivery, whereas allyl groups may improve metabolic stability .
  • Sulfonamide Derivatives : Tosyl-substituted analogs show improved antimicrobial activity due to sulfonamide’s electron-withdrawing effects .
Heterocyclic Core Variations
Compound Name Heterocycle Substituents Applications
Allyl-(5-p-tolyl-[1,3,4]thiadiazol-2-yl)-amine 1,3,4-Thiadiazole p-Tolyl; allyl Antifungal (moderate activity)
4-(1,3-Thiazol-4-yl)-1,3-thiazol-2-amine Bis-thiazole None Structural studies (tautomerism)

Key Observations :

  • Thiadiazole vs.
  • Bis-Thiazole Systems : Increased aromaticity may enhance π-stacking interactions but reduce solubility .

Biological Activity

Allyl-[4-(4-nitro-phenyl)-thiazol-2-yl]-amine is a compound that has garnered attention due to its potential biological activities, particularly in the realms of antimicrobial, anticancer, and neuroprotective properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Structure and Properties

This compound features a thiazole ring, which is known for its diverse biological activities. The presence of the nitrophenyl group enhances its pharmacological potential. The molecular structure can be represented as follows:

CxHyNzOaSb\text{C}_x\text{H}_y\text{N}_z\text{O}_a\text{S}_b

Where xx, yy, zz, aa, and bb represent the number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms respectively.

1. Antimicrobial Activity

Research indicates that derivatives containing thiazole moieties exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
8dA. niger32 µg/mL
8eC. albicans42 µg/mL
This compoundE. coliTBD

2. Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. For example, compounds similar to this compound have demonstrated cytotoxicity against various tumor cell lines. A study highlighted that modifications in the thiazole structure can lead to enhanced cytotoxic effects through mechanisms such as apoptosis induction and reactive oxygen species (ROS) generation .

Case Study: Cytotoxicity Evaluation
A recent study evaluated the cytotoxic effects of thiazole derivatives on cisplatin-resistant laryngeal carcinoma cells. The results indicated that these compounds could significantly reduce cell viability compared to control groups.

3. Neuroprotective Effects

The neuroprotective properties of compounds containing thiazole rings are also noteworthy. Research has shown that certain derivatives can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's . This inhibition suggests potential therapeutic applications for cognitive disorders.

Table 2: AChE Inhibition Potency

CompoundIC50 (µM)
3i2.7
This compoundTBD

The mechanisms underlying the biological activities of this compound are complex and multifaceted:

  • Antimicrobial Mechanism : The thiazole ring likely interacts with bacterial cell membranes or specific metabolic pathways, leading to cell death.
  • Anticancer Mechanism : Induction of apoptosis via ROS generation and DNA damage is a common pathway for anticancer agents.
  • Neuroprotective Mechanism : By inhibiting AChE, the compound may increase acetylcholine levels in the brain, thereby improving synaptic transmission and cognitive function.

Q & A

Q. What synthetic routes are available for Allyl-[4-(4-nitro-phenyl)-thiazol-2-yl]-amine, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via condensation of 2-amino-4-(4-nitrophenyl)thiazole with allyl bromide or allyl derivatives under reflux conditions. Key parameters include:
  • Solvent Selection : Absolute ethanol or THF with catalytic acetic acid facilitates Schiff base formation (common in thiazole chemistry) .
  • Reaction Time : Prolonged reflux (7–12 hours) ensures complete conversion, monitored by TLC or HPLC .
  • Purification : Recrystallization from ethanol or column chromatography improves purity (>95%) .
    Critical Optimization : Adjusting molar ratios (1:1.2 for amine:aldehyde) and using DMAP as a catalyst enhances acylation efficiency .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Peaks at δ 7.8–8.2 ppm (aromatic protons from nitro-phenyl), δ 5.2–5.8 ppm (allyl group protons), and δ 8.5–9.0 ppm (thiazole NH) confirm substitution patterns .
  • ¹³C NMR : Signals at 165–170 ppm (C=N of thiazole) and 120–130 ppm (allyl carbons) validate the backbone .
  • IR Spectroscopy : Bands at 1520 cm⁻¹ (NO₂ asymmetric stretch) and 1600–1650 cm⁻¹ (C=N stretch) confirm functional groups .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) match theoretical molecular weights (±2 ppm) .

Q. What in vitro assays are suitable for preliminary antimicrobial evaluation of this compound?

  • Methodological Answer :
  • Agar Diffusion/Broth Microdilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <50 µg/mL indicate potency .
  • Time-Kill Assays : Monitor bactericidal activity over 24 hours to distinguish static vs. cidal effects .
  • Control Compounds : Compare with ciprofloxacin (bacteria) and fluconazole (fungi) to benchmark efficacy .

Advanced Research Questions

Q. How can QSAR models guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Descriptor Selection : Use electronic (e.g., Hammett σ), steric (molar refractivity), and lipophilic (logP) parameters to correlate with antimicrobial/anticancer activity .
  • Validation : Split datasets into training (70%) and test (30%) sets; ensure R² >0.8 and low RMSE .
  • Case Study : Nitro group electron-withdrawing effects improve membrane penetration (logP ~2.5 optimal) .

Q. How should contradictory biological activity data across studies be resolved?

  • Methodological Answer :
  • Assay Standardization : Ensure consistent inoculum size (1×10⁶ CFU/mL) and solvent (DMSO ≤1% v/v) to minimize variability .
  • Structural Verification : Reconfirm compound purity (HPLC >98%) and stability (TGA/DSC) to rule out degradation artifacts .
  • Mechanistic Studies : Use molecular docking (e.g., against E. coli DNA gyrase) to validate target engagement despite divergent phenotypic results .

Q. What strategies improve the pharmacokinetic profile of this compound for in vivo testing?

  • Methodological Answer :
  • Lipophilicity Modulation : Introduce fluorine or methoxy groups to enhance blood-brain barrier penetration (e.g., fluorobenzyl analogs increase logD by ~0.5) .
  • Prodrug Design : Convert the nitro group to a reducible prodrug (e.g., nitroreductase-sensitive moiety) for targeted activation in hypoxic tumor microenvironments .
  • Metabolic Stability : Use liver microsome assays (e.g., human CYP450 isoforms) to identify metabolic hotspots; methyl or bulky substituents reduce CYP3A4-mediated oxidation .

Q. How can computational methods predict potential off-target interactions?

  • Methodological Answer :
  • Docking Screens : Use AutoDock Vina or Glide to screen against kinases, GPCRs, and ion channels (e.g., hERG channel inhibition linked to cardiotoxicity) .
  • Pharmacophore Mapping : Align with known toxicophores (e.g., thiazole-amine motifs in hepatotoxicants) to flag structural alerts .
  • Machine Learning : Train models on Tox21 datasets to predict cytotoxicity (e.g., random forests with 85% accuracy) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Allyl-[4-(4-nitro-phenyl)-thiazol-2-yl]-amine
Reactant of Route 2
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Allyl-[4-(4-nitro-phenyl)-thiazol-2-yl]-amine

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